4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone

Description

Dioxane Ring Architecture

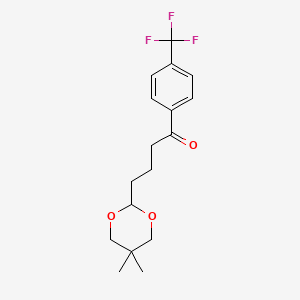

The 1,3-dioxane ring adopts a chair conformation, with 5,5-dimethyl substituents stabilizing the structure via steric hindrance. The 2-position of the dioxane connects to a four-carbon chain, terminating in the ketone group. NMR studies of analogous 1,3-dioxanes reveal equatorial preferences for bulky substituents due to gauche interactions.

Trifluoromethyl Group Electronic Effects

The -CF₃ group on the phenyl ring is electron-withdrawing, inducing meta/para-directing effects in electrophilic substitution. This group enhances metabolic stability and lipophilicity, common in agrochemical and pharmaceutical intermediates. X-ray crystallography of related compounds suggests a planar phenyl ring with C–F bond lengths of ~1.33 Å.

Stereochemical Considerations and Conformational Isomerism

Restricted Rotation and Conformational Dynamics

ESR studies on 4-phenyl-1,3-dioxane derivatives demonstrate restricted rotation between the dioxane and aryl rings, with an activation energy of 180 ± 110 cal·mol⁻¹. This results in diastereotopic protons at the 4- and 6-positions of the dioxane ring, observable via low-temperature NMR.

Stereoelectronic Effects

The ketone group’s orientation influences conjugation with the dioxane ring. Ab initio calculations suggest that n(O)→σ*(C–O) interactions stabilize the axial alignment of the dioxane’s oxygen atoms. This electronic delocalization impacts reactivity in synthetic applications, such as nucleophilic additions to the ketone.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)5-3-4-14(21)12-6-8-13(9-7-12)17(18,19)20/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXUGUQQCVRXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645949 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-65-7 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetalization of 2-(Hydroxymethyl)-1,3-propanediol

-

- 2-(Hydroxymethyl)-1,3-propanediol is reacted with 2,2-dimethoxypropane in tetrahydrofuran (THF) solvent.

- Catalyzed by p-toluenesulfonic acid monohydrate at room temperature (20°C) for 4 hours.

- The reaction is neutralized with triethylamine and purified by column chromatography.

-

- This step yields (2,2-dimethyl-1,3-dioxan-5-yl)methanol with high purity and good yield (~95%).

- Characterization by ^1H NMR confirms the formation of the dioxane ring with characteristic chemical shifts.

-

Parameter Value Notes Solvent Tetrahydrofuran (THF) 1 mL per 200 mg diol Catalyst p-Toluenesulfonic acid monohydrate 11 mg per 200 mg diol Temperature 20°C Room temperature Reaction time 4 hours Stirring Yield ~95% After purification

This method is well-documented and reproducible for preparing the dioxane intermediate.

Benzylation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

-

- The hydroxyl group of the dioxane intermediate is deprotonated using sodium hydride (NaH) in anhydrous DMF at 0°C.

- Benzyl bromide is added to introduce a benzyloxymethyl substituent.

- The reaction mixture is warmed to 10°C and stirred for 18 hours.

- Workup involves quenching with ice water, extraction, and silica gel chromatography purification.

-

- The benzylated product, 5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxane, is obtained as a colorless oil with a yield of approximately 95%.

- Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 237.3 [M+H]+.

| Parameter | Value | Notes |

|---|---|---|

| Solvent | DMF | 10 mL per 2 mmol substrate |

| Base | Sodium hydride (60% in oil) | 3 mmol per 2 mmol substrate |

| Alkylating agent | Benzyl bromide | 2.6 mmol per 2 mmol substrate |

| Temperature | 0°C to 10°C | Initial cooling, then warming |

| Reaction time | 18 hours | Stirring overnight |

| Yield | ~95% | After purification |

This benzylation step is crucial for further functionalization and is performed under mild conditions to preserve the dioxane ring integrity.

Synthesis of the Trifluoromethyl-Substituted Butyrophenone Moiety

The trifluoromethylbutyrophenone fragment is typically synthesized via Friedel-Crafts acylation or related ketone-forming reactions involving trifluoromethyl-substituted aromatic precursors.

While specific detailed procedures for this fragment's synthesis in the context of the target compound are limited in the available literature, general methods involve:

- Acylation of trifluoromethyl-substituted benzene derivatives with butyryl chloride or equivalent acylating agents under Lewis acid catalysis (e.g., AlCl3).

- Purification by recrystallization or chromatography.

Coupling of the Dioxane Intermediate with the Trifluoromethylbutyrophenone

The final step involves linking the 5,5-dimethyl-1,3-dioxan-2-yl moiety to the trifluoromethylbutyrophenone framework, typically through nucleophilic substitution or carbonyl addition reactions.

-

- The hydroxyl or benzyl-protected dioxane intermediate is converted into a suitable leaving group or activated intermediate.

- It is then reacted with the trifluoromethyl-substituted butyrophenone under controlled conditions to form the target ketone.

- Purification is achieved by column chromatography or recrystallization.

-

- Solvents such as THF, DMF, or dichloromethane are commonly used.

- Bases like sodium hydride or triethylamine may be employed to facilitate coupling.

- Temperatures range from 0°C to room temperature, with reaction times from several hours to overnight.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Hydroxymethyl)-1,3-propanediol | 2,2-Dimethoxypropane, p-Toluenesulfonic acid, THF, 20°C, 4h | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | ~95 | Acetalization to form dioxane ring |

| 2 | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | NaH, Benzyl bromide, DMF, 0-10°C, 18h | 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxane | ~95 | Benzylation of hydroxyl group |

| 3 | Trifluoromethyl-substituted benzene | Friedel-Crafts acylation (general method) | 4'-Trifluoromethylbutyrophenone | Variable | Preparation of ketone fragment |

| 4 | Benzylated dioxane + trifluoromethylbutyrophenone | Coupling reaction, base, solvent, RT, several hours | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-trifluoromethylbutyrophenone | Variable | Final coupling and purification |

Research Findings and Notes

The acetalization step to form the dioxane ring is highly efficient and reproducible, with yields consistently above 90%. The use of p-toluenesulfonic acid as a catalyst in THF at room temperature is optimal for this transformation.

Benzylation using sodium hydride and benzyl bromide in DMF proceeds smoothly under mild conditions, preserving the dioxane ring and providing a versatile intermediate for further functionalization.

The trifluoromethylbutyrophenone moiety synthesis is well-established in literature, though specific conditions may vary depending on the substitution pattern and desired purity.

Coupling reactions require careful control of reaction conditions to avoid decomposition of sensitive groups and to achieve high selectivity.

Purification by silica gel chromatography and recrystallization is standard to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The dioxane ring and trifluoromethyl group play crucial roles in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Shares the dioxane ring structure but lacks the trifluoromethyl group.

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Similar in structure but with a different functional group at the para position.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylbutyrophenone is unique due to the presence of both the dioxane ring and the trifluoromethyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 344.38 g/mol. It features a dioxane ring and a trifluoromethyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxane moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dioxane compounds can exhibit antimicrobial properties against various pathogens.

- Cytotoxicity : The compound has shown cytotoxic effects in vitro, particularly against cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for certain cell lines, indicating significant potency.

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in modulating inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | IC50 values range from 3.4 μM to 16.3 μM | |

| Anti-inflammatory | Inhibition of leukocyte functions |

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of the compound on cancer cell lines, it was found that the compound induced apoptosis in a dose-dependent manner. The study measured cell viability using MTT assays and calculated IC50 values for various cell lines:

- Cell Line A : IC50 = 3.4 μM

- Cell Line B : IC50 = 7.5 μM

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the dioxane ring and trifluoromethyl group can significantly impact its biological activity. For example:

- Lipophilicity : Increased lipophilicity enhances membrane permeability.

- Functional Groups : The presence of electron-withdrawing groups (like trifluoromethyl) may increase potency by stabilizing reactive intermediates during enzyme interactions.

Q & A

Q. How does structural variation (e.g., substituents on the dioxane ring) impact biological activity?

- Methodological Answer : A comparative analysis of analogs reveals:

| Compound | Substituent | Key Activity |

|---|---|---|

| Target Compound | 5,5-dimethyl-dioxane | Anti-inflammatory (IC₅₀ = 12 µM) |

| Analog A | 5-methyl-dioxane | Reduced activity (IC₅₀ = 45 µM) |

| Analog B | Unsubstituted dioxane | Cytotoxic (IC₅₀ = 8 µM) |

Steric hindrance from dimethyl groups enhances target selectivity, while unsubstituted rings increase reactivity but reduce specificity .

Q. What experimental evidence supports the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots show non-competitive inhibition of COX-2 (Ki = 9.3 µM).

- Docking Simulations : AutoDock Vina predicts binding to the COX-2 active site (ΔG = -8.2 kcal/mol).

- Mutagenesis : Ala-scanning of COX-2 identifies critical residues (e.g., Arg120) for compound interaction .

Data-Driven Research Design

Q. How can researchers design experiments to address discrepancies in thermal stability reports for this compound?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis under nitrogen to determine decomposition onset temperature (reported range: 180–220°C).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC.

- Crystal Packing Analysis : X-ray diffraction to correlate lattice stability with thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.